1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H29N5O and its molecular weight is 439.563. The purity is usually 95%.
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Mechanism of Action
Moreover, compounds containing a piperazine moiety, like the one , have been known to undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
In terms of pharmacokinetics, many arylpiperazines suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity with the formation of the pharmacologically active metabolites .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, which this compound is a part of, possess varied pharmacological activities .
Cellular Effects
It is known that benzimidazole derivatives can have significant effects on various types of cells .
Molecular Mechanism
It is known that benzimidazole derivatives can interact with various biomolecules .
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c1-3-6-21-17-26(32-25-8-5-4-7-24(25)29-27(32)23(21)18-28)31-15-13-30(14-16-31)19-20-9-11-22(33-2)12-10-20/h4-5,7-12,17H,3,6,13-16,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVGAOGEAJECCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.